4-(Trifluoromethyl)cinnamoyl chloride

Description

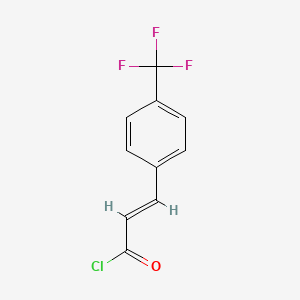

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-[4-(trifluoromethyl)phenyl]prop-2-enoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClF3O/c11-9(15)6-3-7-1-4-8(5-2-7)10(12,13)14/h1-6H/b6-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIYDEYWRFIHXBD-ZZXKWVIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Trifluoromethyl Cinnamoyl Chloride

Classical Preparative Routes

The traditional synthesis of acyl chlorides, including 4-(Trifluoromethyl)cinnamoyl chloride, from carboxylic acids relies on several key chlorinating agents. These methods are widely used due to their reliability and effectiveness, although they often involve harsh reagents. libretexts.orglibretexts.org

Carboxylic Acid Chlorination via Thionyl Chloride

The reaction of a carboxylic acid with thionyl chloride (SOCl₂) is one of the most common and preferred methods for preparing acyl chlorides. wikipedia.orgganeshremedies.com This method is particularly advantageous because the by-products of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are both gases that can be easily removed from the reaction mixture, simplifying the purification of the desired acyl chloride product. wikipedia.orgyoutube.com

Table 1: Typical Reaction Conditions for Cinnamoyl Chloride Synthesis via Thionyl Chloride oc-praktikum.de

| Parameter | Value |

| Reactant | trans-Cinnamic acid |

| Reagent | Thionyl chloride (1.5 eq.) |

| Temperature | 80 °C |

| Reaction Time | 2 hours |

| Crude Yield | ~81% |

This table presents a general procedure for a related compound, cinnamoyl chloride, which is indicative of the conditions that would be used for its trifluoromethyl derivative.

Oxalyl Chloride-Mediated Synthesis

Oxalyl chloride ((COCl)₂) is another highly effective reagent for the synthesis of acyl chlorides from carboxylic acids. wikipedia.org It is often considered a milder and more selective reagent compared to thionyl chloride, though it is typically more expensive, making it more suitable for smaller-scale syntheses. wikipedia.org The reaction is generally performed in the presence of a catalytic amount of N,N-dimethylformamide (DMF). wikipedia.orgresearchgate.net

The mechanism involves the initial formation of a Vilsmeier reagent, an imidoyl chloride derivative, from the reaction of oxalyl chloride and DMF. wikipedia.org This intermediate is the active chlorinating agent that reacts with the carboxylic acid. The by-products of this reaction are carbon dioxide, carbon monoxide, and hydrogen chloride, which are all volatile and easily removed. wikipedia.org

Table 2: General Comparison of Thionyl Chloride and Oxalyl Chloride

| Feature | Thionyl Chloride | Oxalyl Chloride |

| Reactivity | Highly reactive | Milder, more selective wikipedia.org |

| By-products | SO₂, HCl (gaseous) wikipedia.org | CO, CO₂, HCl (gaseous) wikipedia.org |

| Catalyst | Optional (e.g., DMF) youtube.com | Required (e.g., DMF) wikipedia.org |

| Cost | Less expensive youtube.com | More expensive wikipedia.org |

| Typical Use | Large-scale industrial production wikipedia.org | Smaller-scale laboratory synthesis wikipedia.org |

Phosphorus Oxychloride and Pentachloride Approaches

Phosphorus chlorides are also established reagents for converting carboxylic acids to their corresponding acyl chlorides. libretexts.orgnii.ac.jp

Phosphorus Pentachloride (PCl₅): Phosphorus pentachloride is a solid reagent that reacts readily with carboxylic acids, even in the cold, to produce the acyl chloride. libretexts.orglibretexts.org A key difference from the thionyl chloride method is that one of the by-products, phosphorus oxychloride (POCl₃), is a liquid with a boiling point that can be close to that of the desired product. libretexts.org This necessitates careful fractional distillation to achieve a pure acyl chloride. libretexts.orglibretexts.org The other by-product is gaseous hydrogen chloride. libretexts.org The reaction of anhydrous oxalic acid with PCl₅ is a known route for producing oxalyl chloride. chemicalbook.com

Phosphorus Oxychloride (POCl₃): Phosphorus oxychloride itself can serve as a chlorinating agent, though it is generally less reactive than PCl₅ or thionyl chloride. pcc.euresearchgate.net Its application in converting carboxylic acids often requires the presence of a base, such as triethylamine, to facilitate the reaction. rsc.org POCl₃ is a versatile reagent in organic synthesis with applications beyond simple chlorination, including in cyclization and dehydration reactions. researchgate.net

Modern and Sustainable Synthesis Strategies

In line with the principles of green chemistry, modern synthetic efforts focus on developing more efficient, safer, and environmentally benign processes. This includes the use of catalysts to reduce reagent use and the development of solvent-free and atom-economical methods.

Catalytic Chlorination Techniques

The efficiency of classical chlorination reactions can be significantly improved through catalysis. As mentioned, N,N-dimethylformamide (DMF) is a well-known catalyst for reactions involving both thionyl chloride and oxalyl chloride. youtube.comwikipedia.org The use of a catalyst can allow for milder reaction conditions and faster reaction times. youtube.com

Another approach involves the use of phosgene (B1210022) (COCl₂) as the chlorinating agent in the presence of a catalyst. While phosgene is highly toxic, processes have been developed where it is used efficiently, leaving the final acyl chloride product free of residual phosgene, which simplifies workup. google.com Furthermore, research into solid-supported catalysts for related syntheses, such as the palladium-catalyzed synthesis of cinnamic acid derivatives, points toward a broader trend of using recyclable heterogeneous catalysts to improve the sustainability of chemical processes. google.comrsc.org

Flow Chemistry Applications in Preparation

The synthesis of acyl chlorides from carboxylic acids often involves hazardous reagents like thionyl chloride, oxalyl chloride, or phosgene, and the reactions can be highly exothermic. acs.orgchemguide.co.uknii.ac.jp Flow chemistry offers significant advantages for this transformation by providing superior control over reaction parameters, enhancing safety, and improving efficiency.

Continuous-flow systems allow for the in-situ generation and immediate consumption of highly reactive and toxic reagents, such as phosgene derived from chloroform, minimizing the risks associated with their storage and handling. acs.org The high surface-area-to-volume ratio in microreactors enables rapid heat dissipation, effectively controlling exotherms and preventing the formation of degradation byproducts that can occur in large-scale batch reactors. acs.orggoogle.com

Precursor Chemistry and Starting Material Optimization

The availability and purity of the starting materials are critical for the successful synthesis of this compound. The primary precursor, 4-(trifluoromethyl)cinnamic acid, is synthesized from key aromatic precursors whose own synthesis requires careful optimization.

Synthesis of 4-(Trifluoromethyl)cinnamic Acid

The synthesis of 4-(trifluoromethyl)cinnamic acid is predominantly achieved through condensation reactions involving 4-(trifluoromethyl)benzaldehyde (B58038). Several classical organic reactions have been adapted for this purpose, each with distinct advantages.

Perkin Reaction: This reaction involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of the alkali salt of the corresponding acid. wikipedia.org For the synthesis of 4-(trifluoromethyl)cinnamic acid, 4-(trifluoromethyl)benzaldehyde is heated with acetic anhydride and sodium acetate (B1210297) to yield the desired α,β-unsaturated acid. youtube.com

Knoevenagel Condensation: This is a widely used method for forming C=C bonds. It involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound, such as malonic acid, in the presence of a basic catalyst like piperidine (B6355638) or an amine-based system like DABCO. rsc.orgresearchgate.netasianpubs.org The reaction with 4-(trifluoromethyl)benzaldehyde and malonic acid proceeds to form an intermediate that readily undergoes decarboxylation to produce 4-(trifluoromethyl)cinnamic acid. rsc.orgsemanticscholar.org Research has focused on developing more environmentally benign conditions, for instance, by replacing carcinogenic solvents like pyridine (B92270) with alternatives or using water as a solvent. rsc.orgsemanticscholar.org

Heck Reaction: The palladium-catalyzed Heck reaction provides another route by coupling an aryl halide with an alkene. nih.gov To synthesize 4-(trifluoromethyl)cinnamic acid derivatives, a compound like 4-iodobenzotrifluoride (B1294960) can be coupled with an acrylate (B77674) ester (e.g., sodium acrylate or ethyl acrylate) followed by hydrolysis. researchgate.net This method offers good functional group tolerance but requires careful control of the palladium catalyst system.

| Method | Key Reagents | Typical Catalyst | Advantages | Challenges |

|---|---|---|---|---|

| Perkin Reaction | 4-(Trifluoromethyl)benzaldehyde, Acetic Anhydride | Sodium Acetate | Uses readily available, inexpensive reagents. | Requires high temperatures; yields can be moderate. |

| Knoevenagel Condensation | 4-(Trifluoromethyl)benzaldehyde, Malonic Acid | Piperidine, Pyridine, DABCO | Generally high yields; milder conditions than Perkin. | Use of potentially toxic amine catalysts/solvents. |

| Heck Reaction | 4-Halobenzotrifluoride, Acrylate Ester | Palladium complex (e.g., Pd(OAc)₂) | High functional group tolerance; good regioselectivity. | Cost and toxicity of palladium catalyst; halide waste. |

Derivatization of Aromatic Precursors

One common industrial route to 4-(trifluoromethyl)benzaldehyde is the catalytic reduction of 4-(trifluoromethyl)benzonitrile. For example, using a nickel/aluminum alloy catalyst in aqueous formic acid under hydrogen pressure can produce the aldehyde in high yield. prepchem.com Another approach involves the Suzuki-Miyaura coupling of 4-(trifluoromethyl)phenylboronic acid or the trifluoromethylation of 4-formylphenylboronic acid, showcasing the versatility of modern cross-coupling chemistries in preparing key intermediates. wikipedia.org These methods allow for the construction of the target aldehyde from different, readily available aromatic precursors, providing flexibility in synthetic design. The electron-withdrawing nature of the trifluoromethyl group enhances the electrophilicity of the aldehyde's formyl group, making it highly reactive in subsequent condensation reactions. wikipedia.org

| Starting Material | Reaction Type | Key Reagents/Catalyst | Reference |

|---|---|---|---|

| 4-(Trifluoromethyl)benzonitrile | Catalytic Reduction | Ni/Al alloy, H₂, Formic Acid | prepchem.com |

| 4-(Trifluoromethyl)phenylboronic acid | Suzuki-Miyaura Coupling | Palladium Catalyst | wikipedia.org |

| 4-Formylphenylboronic acid | Trifluoromethylation | Trifluoromethylating Agent | wikipedia.org |

Reactivity and Reaction Mechanisms of 4 Trifluoromethyl Cinnamoyl Chloride

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is the characteristic reaction of carboxylic acid derivatives like 4-(trifluoromethyl)cinnamoyl chloride. The general mechanism involves a two-step process: nucleophilic addition to the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of the chloride ion to regenerate the carbonyl group. libretexts.orgyoutube.com The excellent leaving group ability of the chloride anion (Cl⁻) drives the reaction forward.

This compound readily reacts with primary and secondary amines to form the corresponding N-substituted amides. This transformation, a cornerstone of organic synthesis, typically proceeds under basic conditions to neutralize the hydrogen chloride (HCl) byproduct. A common protocol is the Schotten-Baumann reaction, which involves adding the acyl chloride to a solution of the amine in the presence of an aqueous base.

The reaction is robust and can be applied to a wide array of amines, from simple alkylamines to more complex structures, to generate a diverse library of 4-(trifluoromethyl)cinnamamides. nih.govresearchgate.net For instance, the reaction with memantine (B1676192) has been used to synthesize cinnamoyl-memantine amide. nih.gov While not forming a traditional peptide bond (an amide bond between two amino acids), this methodology is analogous to the acylation step used in peptide synthesis, where the acyl chloride acts as an activated amino acid equivalent.

| Reactant Amine | Product Amide |

| Ammonia (NH₃) | 4-(Trifluoromethyl)cinnamamide |

| Isopropylamine | N-Isopropyl-4-(trifluoromethyl)cinnamamide |

| Aniline | N-Phenyl-4-(trifluoromethyl)cinnamamide |

| Piperidine (B6355638) | 1-(4-(Trifluoromethyl)cinnamoyl)piperidine |

The synthesis of esters from this compound is achieved through its reaction with alcohols or phenols. The process, known as alcoholysis, is mechanistically similar to amidation. To facilitate the reaction and consume the HCl generated, a non-nucleophilic base such as pyridine (B92270) is frequently employed as a catalyst or solvent. libretexts.org Kinetic studies on the cinnamoylation of n-propyl alcohol with cinnamoyl chloride have shown that the reaction proceeds through the formation of an N-acyl catalyst intermediate when catalyzed by bases like 4-dimethylaminopyridine. nih.gov

Lactonization is an intramolecular esterification that results in a cyclic ester (a lactone). For this to occur with a derivative of this compound, the molecule would need to possess a hydroxyl group positioned appropriately to allow for ring closure via nucleophilic attack on the acyl chloride carbonyl. While specific examples involving this exact substrate are not prevalent, photoredox-catalyzed lactonization reactions have been explored for related structures, indicating the potential for such cyclizations under specific conditions. researchgate.netnih.gov

| Reactant Alcohol | Product Ester |

| Methanol (B129727) | Methyl 4-(trifluoromethyl)cinnamate |

| Ethanol | Ethyl 4-(trifluoromethyl)cinnamate |

| tert-Butanol | tert-Butyl 4-(trifluoromethyl)cinnamate |

| Phenol | Phenyl 4-(trifluoromethyl)cinnamate |

Symmetrical or mixed carboxylic anhydrides can be synthesized from this compound. The reaction with a carboxylate salt (R-COO⁻) or a carboxylic acid in the presence of a base like pyridine leads to the formation of an anhydride (B1165640). masterorganicchemistry.comnih.gov For example, reacting this compound with the sodium salt of 4-(trifluoromethyl)cinnamic acid would yield the symmetric bis(4-(trifluoromethyl)cinnamoyl) anhydride. This method is a standard procedure for preparing anhydrides from their more reactive acyl chloride precursors. libretexts.org

While acyl chlorides can be converted into other acyl halides (fluorides, bromides, iodides), this is not a common transformation as acyl chlorides are typically the most accessible and reactive enough for most synthetic purposes. The synthesis of other acid halides usually begins from the corresponding carboxylic acid. libretexts.org

| Reactant | Product |

| Sodium 4-(trifluoromethyl)cinnamate | Bis(4-(trifluoromethyl)cinnamoyl) anhydride |

| Sodium acetate (B1210297) | Acetic 4-(trifluoromethyl)cinnamic anhydride |

| Benzoic acid (with pyridine) | Benzoic 4-(trifluoromethyl)cinnamic anhydride |

The reaction of this compound with organometallic reagents provides a direct route to ketones or tertiary alcohols. The outcome depends on the reactivity of the organometallic reagent used. libretexts.org

Grignard and Organolithium Reagents: Highly reactive reagents like Grignard reagents (R-MgX) and organolithium reagents (R-Li) typically add to the acyl chloride twice. The first nucleophilic acyl substitution produces a ketone intermediate. This ketone is more reactive than the starting acyl chloride towards the organometallic reagent and immediately undergoes a second reaction—a nucleophilic addition—to yield a tertiary alcohol after aqueous workup. youtube.com

Gilman Reagents: Less reactive organocuprates, such as lithium dialkylcuprates (R₂CuLi), known as Gilman reagents, are used to selectively synthesize ketones from acyl chlorides. These reagents react with the acyl chloride but are not reactive enough to attack the resulting ketone product, allowing for the isolation of the ketone after a single addition and substitution. youtube.com

| Reagent | Intermediate | Final Product (after workup) |

| 2 eq. Methylmagnesium bromide (CH₃MgBr) | 1-(4-(Trifluoromethyl)phenyl)but-2-en-1-one | 2-Methyl-1-(4-(trifluoromethyl)phenyl)but-3-en-2-ol |

| Lithium dimethylcuprate ((CH₃)₂CuLi) | N/A (Reaction stops at ketone) | 1-(4-(Trifluoromethyl)phenyl)but-2-en-1-one |

| 2 eq. Phenyllithium (C₆H₅Li) | 1,3-Diphenyl-3-(4-(trifluoromethyl)phenyl)prop-2-en-1-one | 1,1-Diphenyl-3-(4-(trifluoromethyl)phenyl)prop-2-en-1-ol |

Advanced Mechanistic Investigations

The cornerstone of the nucleophilic acyl substitution mechanism is the formation of a transient tetrahedral intermediate. youtube.com This species results from the initial addition of the nucleophile to the sp²-hybridized carbonyl carbon, which temporarily becomes sp³-hybridized. This intermediate is typically unstable and rapidly collapses by ejecting the most stable leaving group, in this case, the chloride ion, to restore the stable carbonyl double bond. youtube.comyoutube.com

Evidence for such intermediates in reactions involving cinnamoyl chloride is often indirect, derived from kinetic studies and product analysis. For example, mechanistic studies on the solvolysis of cinnamoyl chloride in aqueous acetone (B3395972) and acetonitrile (B52724) have analyzed reaction rates and activation entropies to distinguish between a concerted Sₙ2-type mechanism and a stepwise addition-elimination pathway. orientjchem.org In other complex, catalyzed reactions, cinnamoyl chloride itself can be a key intermediate. In a palladium-catalyzed synthesis of coumarins, kinetic analyses and control experiments suggested that a cinnamoyl chloride species is formed transiently and serves as the precursor to the final cyclized product. acs.org Furthermore, in base-catalyzed acyl transfer reactions, the formation of a charged N-acyl catalyst complex (e.g., an N-cinnamoylpyridinium ion) is a well-established intermediate that facilitates the subsequent reaction with the primary nucleophile, such as an alcohol. nih.gov

Kinetic and Thermodynamic Studies of Acylation Processes

While specific kinetic and thermodynamic data for the acylation of this compound are not extensively documented in publicly available literature, the principles of acyl chloride reactivity provide a framework for understanding its behavior. The rate of acylation is influenced by several factors, including the nature of the nucleophile, the solvent, and the presence of catalysts.

The trifluoromethyl group at the para-position of the phenyl ring plays a crucial role in the kinetics of acylation. As a strong electron-withdrawing group, it destabilizes the developing positive charge on the carbonyl carbon in the transition state of a nucleophilic attack, thereby increasing the reaction rate compared to unsubstituted cinnamoyl chloride. This is consistent with studies on the hydrolysis of substituted benzoyl cyanides, where electron-withdrawing groups were found to increase the rate of reaction. rsc.org

A general mechanism for the acylation of a nucleophile (Nu-H) by this compound is expected to proceed through a tetrahedral intermediate. The reaction is typically initiated by the nucleophilic attack on the carbonyl carbon, followed by the elimination of the chloride ion to form the acylated product.

Table 1: Postulated Influence of Substituents on Acylation Reactivity

| Substituent on Cinnamoyl Chloride | Electronic Effect | Expected Effect on Acylation Rate |

| 4-(Trifluoromethyl) | Strong Electron-Withdrawing | Increase |

| 4-Methoxy | Strong Electron-Donating | Decrease |

| Unsubstituted | Neutral | Baseline |

This table is based on established principles of physical organic chemistry and is intended to be illustrative.

Catalytic Activation in Organic Transformations

The reactivity of this compound can be further enhanced and controlled through the use of various catalytic systems, enabling a broader range of synthetic applications.

Lewis Acid Catalysis in Acylation

Lewis acids are commonly employed to activate acyl chlorides towards nucleophilic attack. wikipedia.org A Lewis acid can coordinate to the carbonyl oxygen of this compound, which further increases the electrophilicity of the carbonyl carbon. This activation makes the acyl chloride more susceptible to reaction with even weak nucleophiles. Common Lewis acids used in such transformations include aluminum chloride (AlCl₃), boron trifluoride (BF₃), and tin tetrachloride (SnCl₄). wikipedia.orgyoutube.com

In the context of Friedel-Crafts acylation, where an aromatic ring acts as the nucleophile, a Lewis acid catalyst is essential. masterorganicchemistry.com The reaction of this compound with an aromatic compound in the presence of a Lewis acid would be expected to yield a chalcone (B49325) derivative. The electron-withdrawing trifluoromethyl group on the acyl chloride would likely enhance its reactivity in such a reaction. rsc.org Studies on the electronic effects of substituents in Lewis acid-catalyzed reactions have shown a direct correlation between the electron-withdrawing nature of the substituent and the reaction rate. nih.gov

Organocatalytic Applications for Enhanced Selectivity

Organocatalysis has emerged as a powerful tool for achieving high levels of stereoselectivity in organic reactions. youtube.com While specific applications of organocatalysis with this compound are not widely reported, the principles of this field suggest potential avenues for its use. Chiral amines, for instance, can react with acyl chlorides to form chiral acylammonium intermediates, which can then engage in enantioselective reactions. nih.gov

The reaction of this compound with a chiral tertiary amine could generate a chiral acylammonium salt. This intermediate could then react with a nucleophile, with the stereochemical outcome being directed by the chiral catalyst. This approach could potentially be used for the synthesis of chiral amides, esters, or other carbonyl compounds.

Transition Metal-Mediated Cross-Coupling Reactions

Transition metal catalysis offers a versatile platform for the functionalization of acyl chlorides. While specific examples involving this compound are scarce, related transformations provide insight into its potential reactivity. Palladium-catalyzed cross-coupling reactions, for example, are widely used for the formation of carbon-carbon and carbon-heteroatom bonds.

One potential application is in the synthesis of ketones via the coupling of this compound with organometallic reagents, such as organocuprates or organostannanes (Stille coupling). Furthermore, palladium-catalyzed carbonylation and decarbonylation reactions of acyl halides are well-established processes. In a relevant study, the intermolecular synthesis of coumarins from acid chlorides and alkynes was achieved using a palladium catalyst, with a cinnamoyl chloride derivative being a proposed intermediate. acs.org This suggests that this compound could potentially be used in similar palladium-catalyzed cascade reactions to generate complex molecular scaffolds. A general synthesis of cinnamoyl chloride from cinnamic acid using thionyl chloride is a well-established procedure. nii.ac.jpnih.gov

Applications of 4 Trifluoromethyl Cinnamoyl Chloride As a Synthetic Building Block

Construction of Complex Organic Frameworks

The reactivity of the acyl chloride group makes 4-(trifluoromethyl)cinnamoyl chloride an excellent precursor for creating more complex molecular architectures. It readily reacts with nucleophiles to form stable amide and ester linkages and can be incorporated into various cyclic systems.

One of the most fundamental applications of this compound is in the synthesis of N-substituted 4-(trifluoromethyl)cinnamamides. The acyl chloride group reacts efficiently with primary and secondary amines under standard acylation conditions, often in the presence of a non-nucleophilic base to scavenge the hydrogen chloride (HCl) byproduct. This reaction provides a straightforward route to a diverse range of amides.

The general reaction involves the nucleophilic attack of the amine nitrogen on the carbonyl carbon of the acyl chloride, followed by the elimination of a chloride ion. The resulting cinnamamides are often stable, crystalline solids. These amide products can serve as intermediates for more complex structures or as final target molecules in their own right. For instance, related cinnamamide (B152044) structures have been used as precursors for intramolecular cyclization reactions to form heterocyclic systems. researchgate.net

Table 1: Synthesis of Representative N-Substituted 4-(Trifluoromethyl)cinnamamides

| Reactant Amine | Product Amide Structure | Product Name |

|---|---|---|

| Aniline | N-phenyl-4-(trifluoromethyl)cinnamamide | |

| Diethylamine | N,N-diethyl-4-(trifluoromethyl)cinnamamide | |

| Benzylamine | N-benzyl-4-(trifluoromethyl)cinnamamide |

In a similar fashion to amide synthesis, this compound is readily employed in the preparation of esters through reaction with various alcohols. This esterification process, often carried out in the presence of a base like pyridine (B92270) or triethylamine, allows for the introduction of the trifluoromethylcinnamoyl moiety onto a wide range of alcoholic substrates, including simple aliphatic alcohols, phenols, and more complex chiral alcohols. cmu.ac.thnih.gov

A significant aspect of this transformation is the preservation of the alkene stereochemistry. This compound is typically synthesized and used as the (E)-isomer, and the acylation reaction proceeds without isomerization of the carbon-carbon double bond. This ensures that the resulting esters have a defined (E)-stereochemistry, which is crucial for applications where molecular geometry dictates function. The synthesis of menthyl esters from acid chlorides, for example, is a known method for studying stereochemical outcomes. google.com

Table 2: Esterification of this compound with Various Alcohols

| Reactant Alcohol | Product Ester Structure | Product Name |

|---|---|---|

| Methanol (B129727) | Methyl (E)-4-(trifluoromethyl)cinnamate | |

| Isopropanol | Isopropyl (E)-4-(trifluoromethyl)cinnamate | |

| Cinnamyl Alcohol | Cinnamyl (E)-4-(trifluoromethyl)cinnamate |

The 4-(trifluoromethyl)cinnamoyl framework is a valuable precursor for the synthesis of various heterocyclic compounds. The reactive sites within the molecule—the acyl group and the activated double bond—can participate in cyclization reactions to form rings.

A notable example is the use of amides derived from cinnamoyl chlorides to construct nitrogen-containing heterocycles. For instance, a related N-aryl cinnamamide has been shown to undergo intramolecular Friedel-Crafts-type cyclization in the presence of a strong acid to yield a 3,4-dihydroquinolin-2(1H)-one derivative. researchgate.net Applying this strategy, an N-aryl-4-(trifluoromethyl)cinnamamide, synthesized from this compound, could be cyclized to produce a trifluoromethyl-substituted quinolinone. The trifluoromethyl group often plays a critical role in influencing the electronic properties and reactivity of the final heterocyclic system. nih.govresearchgate.net

Natural products provide a rich source of inspiration for the design of novel molecules. The introduction of fluorine or trifluoromethyl groups into natural product scaffolds is a common strategy to create analogs with modified physical and chemical properties. cas.cnspringernature.com The cinnamoyl motif is a structural component of numerous natural products, including lignans (B1203133) and alkaloids.

This compound serves as a key synthetic tool for creating fluorinated analogs of these natural products. By using it to esterify or amidate a core structure derived from a natural product, the trifluoromethylcinnamoyl group can be incorporated. For example, the synthesis of analogs of aryltetralin lignans, which can be constructed via Diels-Alder reactions of cinnamyl cinnamate (B1238496) derivatives, could be adapted using esters prepared from this compound to produce fluorinated versions. cmu.ac.th This allows for systematic studies on how the CF3 group influences the structural and conformational properties of these complex molecules.

Functional Materials Research

The unique electronic and structural features of the 4-(trifluoromethyl)cinnamoyl group make it an attractive component for the design of advanced functional materials, particularly polymers.

This compound can be utilized as a functional monomer or co-monomer in the synthesis of specialty polymers. pageplace.denih.gov The reactive acyl chloride handle allows for its incorporation into polymer structures through several polymerization techniques. For example, it can be reacted with diol or diamine co-monomers in a step-growth polymerization to produce polyesters or polyamides, respectively.

Alternatively, it can be used to modify existing polymers. A polymer with pendant hydroxyl or amino groups can be functionalized through post-polymerization modification, grafting the 4-(trifluoromethyl)cinnamoyl group onto the polymer backbone. mdpi.com The cinnamoyl moiety itself is photoreactive; upon exposure to UV light, the double bonds can undergo [2+2] cycloaddition to crosslink the polymer chains. This property is exploited in materials for photoalignment layers in liquid crystal displays. researchgate.net The incorporation of the highly polar and thermally stable CF3 group can further enhance the properties of the resulting polymer, such as its thermal stability, solubility in specific solvents, and dielectric properties.

Table 3: Potential Properties of Polymers Incorporating the 4-(Trifluoromethyl)cinnamoyl Moiety

| Property | Anticipated Influence of the 4-(Trifluoromethyl)cinnamoyl Group | Rationale |

|---|---|---|

| Photoreactivity | Enables UV-induced crosslinking. | The cinnamoyl double bond can undergo [2+2] cycloaddition, a property utilized in photoalignment layers. researchgate.net |

| Thermal Stability | Increased thermal stability compared to non-fluorinated analogs. | The strong carbon-fluorine bonds in the CF3 group generally enhance thermal and oxidative stability. |

| Solubility | Modified solubility profile, potentially increased solubility in fluorinated solvents. | The lipophilic and hydrophobic nature of the CF3 group alters interactions with solvents. |

| Dielectric Constant | Lowered dielectric constant. | The introduction of fluorine typically lowers the dielectric constant of a polymer, which is desirable for microelectronics applications. |

Precursor for Advanced Organic Electronic Materials

The introduction of trifluoromethyl groups is a well-established strategy for tuning the properties of organic electronic materials. These groups can enhance solubility, thermal stability, and optical transparency, and modify the energy levels of polymers. While direct polymerization of this compound is not extensively documented in the literature, its potential as a monomer for creating high-performance polymers, such as aromatic polyamides, is significant.

Aromatic polyamides containing CF3 groups are known for their excellent properties, making them suitable for applications in flexible display substrates and other next-generation electronic devices. For instance, soluble and transparent wholly aromatic polyamides have been synthesized from unsymmetrical diamine monomers bearing CF3 groups. nih.gov These polymers exhibit a combination of desirable characteristics, including:

High Thermal Stability: They are thermally stable to over 400 °C with glass transition temperatures (Tg) exceeding 300 °C. nih.gov

Excellent Optical Transparency: Films cast from these polyamides show high transparency (88-90% at 550 nm) and low cutoff wavelengths (337–367 nm). nih.gov

Good Solubility: The presence of CF3 groups disrupts polymer chain packing, leading to amorphous morphologies and enhanced solubility in common organic solvents. nih.gov

Low Refractive Index: The low polarizability of the CF3 groups results in materials with low refractive indices. nih.gov

By reacting this compound with suitable aromatic diamines, it is possible to synthesize novel polyamides. The resulting polymers would be expected to possess properties analogous to those of other trifluoromethylated polyamides, combining the rigidity of the cinnamoyl backbone with the benefits of the CF3 group. The properties of such hypothetical polymers, based on data from related known materials, are projected in the table below.

| Property | Expected Value/Characteristic | Rationale (Based on Related CF3-Polyamides) |

|---|---|---|

| Glass Transition Temperature (Tg) | > 300 °C | High thermal stability is a known feature of aromatic polyamides incorporating CF3 groups. nih.gov |

| Optical Transparency (%T at 550 nm) | ~90% | Unsymmetrically inserted CF3 groups improve the transparency of polymers. nih.gov |

| Solubility | Soluble in polar organic solvents (e.g., NMP, DMAc) | CF3 groups disrupt chain packing, enhancing solubility. nih.gov |

| Refractive Index (at 633 nm) | Low (~1.53 - 1.58) | The low polarizability of the CF3 group contributes to a lower refractive index. nih.gov |

Integration into Liquid Crystalline Compounds

The incorporation of fluorine atoms, and particularly trifluoromethyl groups, into the molecular structure of liquid crystals (LCs) is a critical design element for tuning their mesomorphic and physical properties. The CF3 group's stability, bulkiness, and strong dipole moment can significantly influence phase behavior, dielectric anisotropy (Δε), and viscosity. nih.gov

While specific examples detailing the synthesis of liquid crystals directly from this compound are not prevalent, the impact of related trifluoromethylated moieties in LC design is well-documented. For example, new Schiff base liquid crystals containing a terminal trifluoromethyl group have been synthesized, and their mesomorphic properties were studied. nih.gov It was found that the position of the CF3 group and the length of the terminal alkoxy chain were crucial in determining the type and stability of the liquid crystalline phases. nih.gov In other studies, selectively fluorinated cyclopropanes have been introduced into LC structures, leading to materials with either positive or negative dielectric anisotropy, depending on the molecular design. beilstein-journals.orgnih.gov

Integrating the this compound unit into a calamitic (rod-shaped) LC structure, for instance by esterification with a phenol-containing mesogenic core, would be expected to produce materials with distinct properties. The CF3 group, positioned at the terminus of the molecule, would strongly influence the intermolecular interactions and packing, which are fundamental to the formation of liquid crystalline phases (e.g., nematic, smectic).

| Property | Expected Effect | Underlying Principle |

|---|---|---|

| Dielectric Anisotropy (Δε) | Increase in positive Δε | The strong dipole moment of the C-F bonds in the CF3 group, aligned with the long molecular axis, would contribute to a large positive dielectric anisotropy. nih.gov |

| Mesophase Stability | Modification of clearing points and phase type | The bulky CF3 group can disrupt antiparallel molecular associations, potentially favoring nematic phases over smectic phases and affecting transition temperatures. nih.gov |

| Viscosity | Potentially lower viscosity | Fluorination is often used to develop LCs with low viscosity, which is advantageous for display applications. nih.gov |

| Solubility in Host Mixtures | Good | The CF3 group can enhance the solubility of the LC molecule in commercial host mixtures. |

Research in Supramolecular Chemistry

Supramolecular chemistry focuses on chemical systems composed of a discrete number of molecules bound together by non-covalent forces. The unique electronic and steric characteristics of the 4-(trifluoromethyl)cinnamoyl group make it an interesting building block for designing molecules capable of forming complex, ordered structures.

Building Blocks for Self-Assembled Structures

Self-assembly is the autonomous organization of components into structurally well-defined aggregates. The process is governed by a delicate balance of non-covalent interactions. Molecules containing trifluoromethyl groups are known to participate in self-assembly processes, driven by interactions such as hydrogen bonding and solvophobic effects.

Derivatives of this compound, such as amides or esters, are prime candidates for the construction of self-assembling systems. For example, amphiphilic molecules, which possess both hydrophilic and hydrophobic parts, can self-assemble in solution to form micelles, vesicles, or gels. An amide formed from this compound and a hydrophilic amine could create such an amphiphile. Research on related systems, such as all-cis-2,4,6-trifluorocyclohexane-1,3,5-triol derivatives, has shown that facially polarized fluorinated molecules can act as effective gelators, forming fibrous networks in organic solvents. nih.gov The self-assembly is driven by a combination of hydrogen bonding and interactions involving the fluorine atoms. nih.govresearchgate.net The trifluoromethyl group on the cinnamoyl scaffold would provide a significant hydrophobic component, promoting aggregation in polar media.

Role in Non-Covalent Interaction Studies

The trifluoromethyl group and the cinnamoyl framework can engage in a variety of non-covalent interactions that are crucial for crystal engineering and the formation of supramolecular assemblies. The study of these interactions in model compounds provides insight into how molecules recognize each other and pack in the solid state.

Crystal structure analyses of related compounds, such as 2-trifluoromethylchromones, have been performed to understand the role of various intermolecular forces. rsc.org These studies, often aided by theoretical calculations and Hirshfeld surface analysis, reveal the importance of interactions like C–H···O and C–H···F hydrogen bonds, as well as π–π stacking, in building the supramolecular architecture. rsc.org The carbonyl group of the cinnamoyl moiety is an effective hydrogen bond acceptor, while the aromatic ring can participate in π–π stacking and C–H···π interactions.

Furthermore, the fluorine atoms of the CF3 group can participate in halogen bonding, a directional interaction between an electrophilic region on a halogen atom and a nucleophilic site. nih.govrsc.org While fluorine is the least polarizable halogen, C-F bonds can act as halogen bond donors under certain electronic conditions. nih.gov The interplay of these varied non-covalent forces makes derivatives of this compound fascinating subjects for studies in crystal engineering and molecular recognition.

Computational and Theoretical Investigations of 4 Trifluoromethyl Cinnamoyl Chloride

Electronic Structure and Reactivity Predictions

Theoretical predictions of electronic structure are key to deciphering the reactivity of 4-(trifluoromethyl)cinnamoyl chloride. By modeling the molecule's orbitals and charge distribution, a clear picture of its chemical nature emerges.

Quantum chemical methods, such as Density Functional Theory (DFT), are powerful for calculating the energies of Frontier Molecular Orbitals (FMOs). The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy difference between them, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and reactivity. nih.gov A smaller gap generally suggests higher reactivity. nih.gov

For this compound, the HOMO is expected to be localized mainly on the electron-rich cinnamoyl fragment, representing the primary site for electron donation. In contrast, the LUMO would be distributed over the conjugated system, including the powerful electron-withdrawing acyl chloride and trifluoromethyl groups, indicating the sites susceptible to receiving electrons from a nucleophile.

Table 1: Illustrative Frontier Molecular Orbital Properties

| Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -7.8 | Primarily located on the cinnamoyl system, indicating the region of highest electron density and potential for electrophilic attack. |

| LUMO | -2.3 | Distributed across the acyl chloride and trifluoromethyl-substituted ring, highlighting the molecule's electrophilic character. |

| HOMO-LUMO Gap | 5.5 | The magnitude of the gap suggests a molecule that is reactive towards nucleophiles due to the low-lying LUMO. |

Note: These values are representative examples derived from typical DFT calculations (e.g., B3LYP/6-31G) and may vary with different computational levels of theory and basis sets. arxiv.org*

Analyses such as Molecular Electrostatic Potential (MEP) mapping and Mulliken or Natural Bond Orbital (NBO) charge calculations reveal the charge distribution and help identify reactive sites. In this compound, the carbonyl carbon of the acyl chloride group is a pronounced electrophilic center. This is due to the potent inductive electron withdrawal by the adjacent chlorine and oxygen atoms, compounded by the influence of the trifluoromethyl group. Quantum chemical studies on related cinnamoyl fragments show that the carbonyl carbon consistently carries a significant positive charge. pharmpharm.ru

Table 2: Representative Calculated Atomic Charges

| Atom/Group | Mulliken Charge (a.u.) | Description |

|---|---|---|

| Carbonyl Carbon | +0.50 | A highly positive charge indicates a primary site for nucleophilic attack. |

| Chlorine Atom | -0.20 | Electronegativity contributes to the electrophilicity of the attached carbonyl carbon. |

| Trifluoromethyl Carbon | +0.70 | The strong positive charge reflects the powerful electron-withdrawing nature of the three fluorine atoms. |

Note: Charge values are illustrative and highly dependent on the calculation method used. arxiv.org The values for similar fragments suggest these relative charge distributions. pharmpharm.ru

The trifluoromethyl (-CF3) group is one of the most powerful electron-withdrawing groups used in organic chemistry. nih.gov Its presence profoundly alters the electronic properties of the molecule through a strong inductive effect (-I). mdpi.comtcichemicals.com This effect pulls electron density away from the aromatic ring, deactivating it toward electrophilic aromatic substitution but significantly enhancing the electrophilicity of the acyl chloride functional group. nih.govvaia.com The -CF3 group increases the molecule's stability and lipophilicity, which are crucial properties in various applications. mdpi.comnih.gov This modification of the electronic landscape is a key factor governing the chemical reactivity and interaction of this compound with other molecules. tcichemicals.com

Conformational Analysis and Stereochemical Considerations

The spatial arrangement of atoms and the molecule's flexibility are crucial for its reactivity. Conformational analysis explores the different shapes a molecule can adopt through bond rotations. organicchemistrytutor.com

This compound can exist in various conformations, or rotational isomers (rotamers), due to rotation around its single bonds. wikipedia.org The most significant rotations occur around the bond connecting the phenyl ring to the alkene and the bond between the alkene and the carbonyl group. The latter gives rise to s-cis and s-trans conformers.

Generally, for α,β-unsaturated carbonyl compounds, the s-trans conformer, where the carbonyl group and the double bond are on opposite sides of the single bond, is more stable than the s-cis form due to reduced steric repulsion. ias.ac.in The trans isomer of the alkene (E-isomer) is also significantly more stable than the cis (Z-isomer).

Table 3: Estimated Relative Energies of Conformational Isomers

| Conformer | Dihedral Angle (O=C-C=C) | Relative Energy (kcal/mol) | Stability |

|---|---|---|---|

| (E)-s-trans | ~180° | 0.0 | Most Stable |

| (E)-s-cis | ~0° | 2-4 | Less Stable |

| (Z)-s-trans | ~180° | >5 | Unstable |

| (Z)-s-cis | ~0° | >7 | Highly Unstable |

Note: Energy values are estimates based on conformational studies of similar cinnamoyl systems. ias.ac.in The exact values require specific calculations for this molecule.

The molecule's reactivity is directly influenced by its preferred conformation. The accessibility of the electrophilic carbonyl carbon for attack by a nucleophile is sterically dependent on the rotational state of the molecule. In the more stable s-trans conformer, the approach to the carbonyl carbon is less hindered compared to the s-cis form.

Therefore, in reactions where steric hindrance is a controlling factor, the distribution of conformers in the reaction medium can dictate the reaction's speed and the selectivity of the products formed. Understanding this conformational landscape is vital for designing reactions that leverage this compound to achieve specific stereochemical outcomes.

Reaction Pathway Modeling and Transition State Analysis

The reactivity of this compound is dominated by the electrophilicity of the carbonyl carbon, which is significantly enhanced by the strong electron-withdrawing nature of both the adjacent chlorine atom and the trifluoromethyl group on the phenyl ring. nih.govlibretexts.org Computational modeling allows for the precise mapping of the energy landscape of its reactions, identifying the most plausible routes from reactants to products.

Nucleophilic acyl substitution is the hallmark reaction of acyl chlorides. libretexts.orgmasterorganicchemistry.com For this compound, this process typically proceeds via a two-stage addition-elimination mechanism. libretexts.org Density Functional Theory (DFT) is a powerful quantum chemistry method used to model this process, providing detailed information about the geometry and energy of all species involved. acs.orgresearchgate.net

The general mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to a tetrahedral intermediate. This intermediate is a high-energy species where the carbon atom transitions from sp² to sp³ hybridization. libretexts.org Subsequently, the carbonyl double bond is reformed by eliminating the chloride ion, which is a stable leaving group. khanacademy.org

The trifluoromethyl (-CF3) group, being a potent electron-withdrawing substituent, plays a crucial role. nih.govmdpi.com It enhances the partial positive charge on the carbonyl carbon, thereby increasing its electrophilicity and reactivity towards nucleophiles. DFT calculations can quantify this effect by calculating atomic charges and mapping the electrostatic potential. Studies on related cinnamoyl chlorides have shown that the reaction can proceed through a stepwise mechanism involving a tetrahedral intermediate (T±), with the rate-limiting step being either the formation or the breakdown of this intermediate, depending on the nucleophile and reaction conditions. rsc.org

Illustrative DFT Calculation Results for Nucleophilic Attack on this compound:

| Species | Method/Basis Set | Relative Energy (kcal/mol) | Key Bond Length (Å) C=O / C-Cl |

| Reactants (Chloride + Nucleophile) | B3LYP/6-31G(d) | 0.0 | 1.78 / 1.80 |

| Transition State (TS1) | B3LYP/6-31G(d) | +10.5 | 1.45 / 2.15 |

| Tetrahedral Intermediate | B3LYP/6-31G(d) | +2.3 | 1.52 / 2.50 |

| Transition State (TS2) | B3LYP/6-31G(d) | +8.9 | 1.35 / 2.90 |

| Products | B3LYP/6-31G(d) | -15.0 | 1.23 (C=O of product) |

Note: This data is illustrative and based on typical values for acyl chloride reactions. The exact values would require specific calculations for this molecule and reaction.

Beyond simple substitution at the acyl chloride, this compound possesses multiple reactive sites, including the α,β-unsaturated system and the aromatic ring. This gives rise to the possibility of competing reaction pathways and issues of regioselectivity. Computational models are invaluable for predicting the likely outcome of such reactions. rsc.orgnih.gov

For instance, in reactions with ambident nucleophiles or under conditions that might favor conjugate addition, DFT can be used to calculate the activation barriers for both the 1,2-addition (at the carbonyl) and the 1,4-addition (at the β-carbon). The product ratio is often governed by the relative heights of these energy barriers under kinetic control. The lower the activation energy, the faster the reaction and the more favored the corresponding product.

The trifluoromethyl group's strong electron-withdrawing effect can influence the regioselectivity of electrophilic aromatic substitution on the phenyl ring, although the deactivating nature of the cinnamoyl group makes such reactions less favorable. nih.gov Modern computational tools, sometimes augmented with machine learning, can predict the most likely sites of reaction for various transformations with high accuracy. mit.educhemrxiv.orgresearchgate.net These models often use calculated electronic descriptors, such as atomic partial charges and Fukui functions, to identify the atoms most susceptible to nucleophilic or electrophilic attack.

Illustrative Predicted Regioselectivity for Different Reaction Types:

| Reaction Type | Predicted Major Product | Computational Rationale |

| Nucleophilic Acyl Substitution | Acyl substitution product | Lowest activation energy barrier via tetrahedral intermediate. |

| Michael Addition | 1,4-adduct | Favorable under specific conditions (soft nucleophiles), but generally higher barrier than acyl substitution. |

| Electrophilic Aromatic Substitution | meta-substituted product | The acyl and CF3 groups are deactivating and meta-directing (if forced). |

Reactions are almost always carried out in a solvent, and the solvent can have a profound impact on reaction rates and mechanisms. nih.gov Theoretical studies must account for these solvation effects to provide realistic predictions. Computational chemists employ several methods to model the solvent environment.

Implicit Solvation Models , such as the Polarizable Continuum Model (PCM) or the SMD model, are widely used. researchgate.netrsc.org These models treat the solvent as a continuous medium with a defined dielectric constant, creating a cavity around the solute molecule. This approach is computationally efficient and effective at capturing the bulk electrostatic effects of the solvent, which can stabilize charged species like transition states and intermediates. nih.gov

Explicit Solvation Models offer a more detailed picture by including a number of individual solvent molecules in the calculation. nih.gov This is particularly important when specific solvent-solute interactions, such as hydrogen bonding, play a critical role in the reaction mechanism. For example, the interaction of a protic solvent like methanol (B129727) with the carbonyl oxygen of this compound could be explicitly modeled to understand its catalytic or inhibitory role. While more computationally demanding, this method can provide greater accuracy, especially for describing short-range solvation effects. nih.gov The choice of model depends on the specific chemical question being addressed, balancing computational cost with the desired level of accuracy.

Future Research Directions and Emerging Methodologies

Exploration of Photoredox Catalysis in Acylation

Visible-light photoredox catalysis represents a paradigm shift in radical chemistry, offering mild and efficient pathways to generate acyl radicals from various precursors, including acyl chlorides. nih.govacs.orgbohrium.com This methodology obviates the need for harsh radical initiators and stoichiometric reagents, aligning with more sustainable chemical practices. nih.gov Future work will likely focus on using photocatalysts, such as iridium or organic dyes like Eosin Y, to generate the 4-(trifluoromethyl)cinnamoyl radical. nih.govnih.gov This reactive intermediate can then participate in a range of transformations that are otherwise difficult to achieve, including Minisci-type reactions for the acylation of N-heterocycles or the synthesis of complex unsymmetrical ketones. acs.orgnih.gov The development of these photocatalytic methods provides a powerful and green alternative to traditional acylation protocols. organic-chemistry.org

| Photocatalyst Type | Acyl Precursor | Potential Transformation with 4-(Trifluoromethyl)cinnamoyl moiety | Key Advantage |

|---|---|---|---|

| Transition Metal (e.g., fac-Ir(ppy)₃) | Carboxylic Acids, Acyl Chlorides | Intramolecular cyclizations, α-acylation of enol acetates. bohrium.comorganic-chemistry.org | High efficiency, mild conditions. organic-chemistry.org |

| Organic Dyes (e.g., Eosin Y) | Aldehydes, Benzoyl Hydrazides | Coupling with N-heterocycles, coumarin formation. nih.govnih.gov | Metal-free, eco-friendly. nih.gov |

| Decatungstate Salts | Acylsilanes | Acylation of Michael acceptors. acs.org | Utilizes UV-B or visible light. acs.org |

Integration into Biocatalytic Systems for Chemoselective Transformations

Biocatalysis offers unparalleled selectivity in organic synthesis, operating under mild, aqueous conditions. acs.orgnih.gov A significant future direction is the integration of acyl chlorides or their precursors into biocatalytic systems. Research into acyltransferases, such as the one from Mycobacterium smegmatis (MsAcT), which shows a preference for transesterification in aqueous environments, is particularly promising. acs.org Future efforts could involve the directed evolution of such enzymes to enhance their specificity and reactivity towards substrates like 4-(Trifluoromethyl)cinnamoyl chloride. The use of whole-cell biocatalysts could also be explored to perform chemoselective acylations, leveraging the cell's enzymatic machinery to achieve transformations that are challenging with conventional chemical catalysts. nih.gov This approach is ideal for creating enantiomerically pure compounds, which are highly valuable in the pharmaceutical industry.

Application in Green Chemistry Principles for Sustainable Synthesis

The application of green chemistry principles is essential for the future of chemical manufacturing. researchgate.net For syntheses involving this compound, this entails a multi-faceted approach. Key strategies include designing synthetic routes with high atom economy, minimizing the use of hazardous substances, and replacing volatile organic solvents with greener alternatives like water where possible. yale.eduacs.orgtandfonline.com The use of catalytic reagents is superior to stoichiometric ones, as it reduces waste. yale.eduacs.org Chlorine chemistry itself can be part of a sustainable cycle, as chlorine is produced from abundant sodium chloride and byproducts like hydrogen chloride have commercial value, leading to processes with minimal waste. nih.gov

| Green Chemistry Principle | Application in Synthesis with this compound | Potential Benefit |

|---|---|---|

| Prevention | Designing one-pot or cascade reactions to minimize waste generation. yale.edu | Reduced purification steps and material loss. |

| Atom Economy | Utilizing addition reactions where all reactant atoms are incorporated into the product. acs.org | Maximized raw material efficiency. |

| Safer Solvents & Auxiliaries | Performing reactions in aqueous media or other environmentally benign solvents. tandfonline.com | Reduced pollution and health hazards. tandfonline.com |

| Catalysis | Employing photoredox catalysts or biocatalysts instead of stoichiometric reagents. yale.eduacs.org | Lower energy consumption and less chemical waste. |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure, for example, via photocatalysis. acs.org | Lowered energy costs and environmental impact. |

High-Throughput Screening for Reaction Optimization

High-Throughput Experimentation (HTE) is a powerful tool for accelerating the optimization of reaction conditions. nih.gov For reactions involving this compound, HTE can be used to rapidly screen a wide array of catalysts, ligands, bases, solvents, and temperature profiles. nih.govresearchgate.net Platforms that allow for 24 or more unique reactions to be run in parallel can drastically reduce the time required to identify optimal conditions for a desired transformation. This methodology is particularly useful for developing novel catalytic processes, such as new cross-coupling reactions or acylations, ensuring higher yields and selectivity in a shorter timeframe. acs.org

| Variable Category | Specific Parameters for Screening | Goal of Optimization |

|---|---|---|

| Catalyst | Different transition metals, ligands, photocatalysts. | Maximize yield and turnover number. |

| Solvent | Polar aprotic, polar protic, non-polar, aqueous systems. | Improve solubility, enhance reaction rate, minimize side products. |

| Base/Additive | Organic bases, inorganic bases, co-catalysts. | Optimize pH, scavenge byproducts, stabilize intermediates. |

| Temperature & Time | Range of temperatures and reaction durations. | Find the lowest energy conditions for complete conversion. |

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

Understanding reaction kinetics and mechanisms is critical for process development and control. Advanced spectroscopic techniques that allow for real-time, in-situ monitoring are becoming indispensable. researchgate.net For the highly reactive this compound, which readily reacts with nucleophiles, real-time monitoring can provide invaluable insights. chemistrysteps.comchemguide.co.uklibretexts.org Methodologies such as flow Nuclear Magnetic Resonance (NMR) spectroscopy can track the consumption of reactants and the formation of products and intermediates as the reaction proceeds. rsc.org Similarly, fiber-optic Near-Infrared (NIR) or Fourier-Transform Infrared (FTIR) spectroscopy can be integrated directly into reaction vessels to monitor chemical changes in real time, enabling precise control over the reaction and ensuring product quality and safety. researchgate.net

Q & A

Basic: What are the standard synthetic routes for preparing 4-(Trifluoromethyl)cinnamoyl chloride, and how is reaction efficiency monitored?

Methodological Answer:

The primary synthesis involves refluxing 4-(Trifluoromethyl)cinnamic acid with thionyl chloride (SOCl₂) in dichloromethane (DCM), catalyzed by a drop of N,N-dimethylformamide (DMF). Reaction progress is tracked using thin-layer chromatography (TLC) to monitor the disappearance of the starting acid. FTIR spectroscopy can confirm acid chloride formation by observing the C=O stretch shift to ~1800 cm⁻¹. Yield optimization requires anhydrous conditions to prevent hydrolysis .

Advanced: How can reaction parameters be tailored for large-scale synthesis while minimizing side reactions?

Methodological Answer:

Optimization strategies include:

- Alternative chlorinating agents : Oxalyl chloride with DMF may reduce SOCl₂-related hazards.

- Solvent selection : Toluene improves solvent removal post-reaction.

- Controlled reagent addition : Slow addition of SOCl₂ prevents exothermic side reactions.

Studies recommend using molecular sieves to absorb moisture and employing inert gas purging to enhance purity. Kinetic analysis via in-situ NMR can identify optimal temperature ranges (e.g., 40–60°C) for scalability .

Basic: What characterization techniques are essential for verifying this compound’s structural integrity?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR in CDCl₃ to confirm aromatic proton environments and the trifluoromethyl group (δ ~120–125 ppm for CF₃).

- Mass Spectrometry (MS) : Electron ionization (EI-MS) matches fragmentation patterns with NIST reference data (e.g., m/z 218.5 [M⁺]) .

- Elemental Analysis : Validate C, H, Cl, and F percentages against theoretical values.

Advanced: How can advanced spectroscopic methods resolve discrepancies in spectral data interpretation?

Methodological Answer:

- High-Resolution Mass Spectrometry (HRMS) : Resolves isotopic patterns and exact mass (±0.001 Da) to distinguish between structural isomers.

- 2D NMR (COSY, HSQC) : Clarifies coupling patterns in complex aromatic systems.

- Computational Validation : DFT calculations (e.g., Gaussian software) predict chemical shifts and compare them with experimental data to resolve ambiguities .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and lab coats.

- Ventilation : Use fume hoods to avoid inhalation of corrosive vapors.

- Storage : Under inert atmosphere (argon/nitrogen) at room temperature to prevent hydrolysis .

- Emergency Measures : Neutralize spills with sodium bicarbonate and rinse exposed skin with water for 15 minutes .

Advanced: How can hazards be mitigated during exothermic reactions involving this compound?

Methodological Answer:

- Temperature Control : Use jacketed reactors with coolant circulation to maintain reflux temperatures.

- In-Situ Quenching : Pre-chill quenching agents (e.g., ice-cold ethanol) to terminate reactions rapidly.

- Process Analytical Technology (PAT) : Real-time monitoring via Raman spectroscopy detects hazardous intermediates (e.g., HCl gas) .

Basic: What are the typical reactivity profiles of this compound in organic synthesis?

Methodological Answer:

The compound undergoes nucleophilic acyl substitution reactions, such as:

- Amide Formation : React with amines (e.g., benzylamine) in DCM at 0–25°C.

- Esterification : Combine with alcohols (e.g., methanol) in the presence of pyridine to scavenge HCl.

Reaction progress is confirmed by quenching aliquots and analyzing via LC-MS .

Advanced: How does the trifluoromethyl group influence regioselectivity in coupling reactions?

Methodological Answer:

The electron-withdrawing CF₃ group directs electrophilic substitution to the meta-position. For example, in Suzuki-Miyaura couplings, Pd-catalyzed reactions with aryl boronic acids favor meta-substituted biaryl products. Computational studies (DFT) show that CF₃ lowers the LUMO energy, enhancing reactivity at specific sites .

Basic: How is this compound applied in medicinal chemistry research?

Methodological Answer:

The trifluoromethyl group enhances metabolic stability and lipophilicity in drug candidates. For example, it serves as a key intermediate in synthesizing kinase inhibitors or protease inhibitors. Bioactivity is assessed via in vitro assays (e.g., IC₅₀ determination against target enzymes) .

Advanced: What strategies are used to study structure-activity relationships (SAR) of derivatives?

Methodological Answer:

- Parallel Synthesis : Generate derivatives with varied substituents (e.g., halogens, alkoxy groups) on the cinnamoyl backbone.

- Molecular Docking : Simulate binding interactions with target proteins (e.g., using AutoDock Vina).

- Pharmacokinetic Profiling : Assess logP, plasma stability, and CYP450 inhibition to prioritize lead compounds .

Basic: What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

Store under inert gas (argon) in amber glass vials at room temperature. Avoid exposure to moisture or bases. Periodic purity checks via HPLC (C18 column, acetonitrile/water gradient) detect hydrolysis to the corresponding acid .

Advanced: How can kinetic studies elucidate decomposition pathways under varying conditions?

Methodological Answer:

- Accelerated Stability Testing : Expose the compound to controlled humidity (40–80% RH) and track degradation via LC-MS.

- Arrhenius Analysis : Determine activation energy (Eₐ) by measuring decomposition rates at 25°C, 40°C, and 60°C.

- Mechanistic Probes : Isotopic labeling (e.g., D₂O) identifies hydrolysis-sensitive sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.